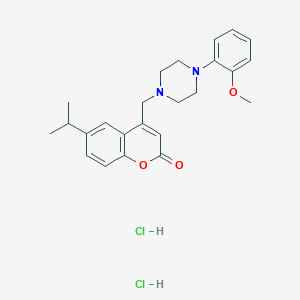

6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride

CAS No.: 1177816-69-1

Cat. No.: VC11902451

Molecular Formula: C24H30Cl2N2O3

Molecular Weight: 465.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1177816-69-1 |

|---|---|

| Molecular Formula | C24H30Cl2N2O3 |

| Molecular Weight | 465.4 g/mol |

| IUPAC Name | 4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one;dihydrochloride |

| Standard InChI | InChI=1S/C24H28N2O3.2ClH/c1-17(2)18-8-9-22-20(14-18)19(15-24(27)29-22)16-25-10-12-26(13-11-25)21-6-4-5-7-23(21)28-3;;/h4-9,14-15,17H,10-13,16H2,1-3H3;2*1H |

| Standard InChI Key | BAZFNFXMLSIFFO-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC.Cl.Cl |

| Canonical SMILES | CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC.Cl.Cl |

Introduction

Synthesis Approach

While specific synthesis details for this compound are not available, similar coumarin derivatives are typically synthesized through condensation reactions involving salicylaldehydes and appropriate reagents. The introduction of the piperazine moiety would involve additional steps, such as alkylation reactions.

Potential Biological Activities

Coumarin derivatives are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The incorporation of a piperazine ring, which is common in many pharmaceuticals, can enhance these properties or confer new biological activities.

Table: Potential Biological Activities of Coumarin Derivatives

| Biological Activity | Example Compounds | Mechanism |

|---|---|---|

| Anticoagulant | Warfarin | Inhibits vitamin K epoxide reductase |

| Anti-inflammatory | Various coumarin derivatives | Inhibition of inflammatory pathways |

| Anticancer | Novel coumarin derivatives | Inhibition of cell proliferation |

Research Findings and Implications

Research on coumarin derivatives often focuses on their potential as therapeutic agents. For instance, studies have explored their use in cancer treatment by inhibiting cell proliferation pathways. The addition of a piperazine moiety can enhance these effects or provide additional therapeutic benefits.

Table: Examples of Coumarin Derivatives with Biological Activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume